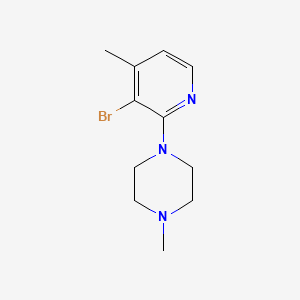
(1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((2-Chlorthiazol-5-yl)methyl)piperidin-3-yl)methanamin-hydrochlorid ist eine chemische Verbindung mit der Summenformel C10H17Cl2N3S. Diese Verbindung ist bekannt für ihre einzigartige Struktur, die einen Piperidinring beinhaltet, der mit einer Chlorthiazol-Einheit substituiert ist. Aufgrund ihrer besonderen chemischen Eigenschaften wird sie in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1-((2-Chlorthiazol-5-yl)methyl)piperidin-3-yl)methanamin-hydrochlorid beinhaltet typischerweise die Reaktion von 2-Chlorthiazol mit Piperidinderivaten unter bestimmten Bedingungen. Die Reaktion wird oft durch einen Gold(I)-Komplex katalysiert und erfolgt unter Verwendung eines Iod(III)-Oxidationsmittels
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung von fortschrittlichen chemischen Reaktoren und Reinigungsverfahren, um das gewünschte Produkt zu isolieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanamine hydrochloride typically involves the reaction of 2-chlorothiazole with piperidine derivatives under specific conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical reactors and purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(1-((2-Chlorthiazol-5-yl)methyl)piperidin-3-yl)methanamin-hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Chlorthiazol-Einheit.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(1-((2-Chlorthiazol-5-yl)methyl)piperidin-3-yl)methanamin-hydrochlorid wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: In Studien zur Enzyminhibition und Rezeptorbindung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Zwischenprodukten verwendet.
Wirkmechanismus
Der Wirkmechanismus von (1-((2-Chlorthiazol-5-yl)methyl)piperidin-3-yl)methanamin-hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Wissenschaftliche Forschungsanwendungen
(1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Eigenschaften
Molekularformel |
C10H17Cl2N3S |
|---|---|
Molekulargewicht |
282.2 g/mol |
IUPAC-Name |
[1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H16ClN3S.ClH/c11-10-13-5-9(15-10)7-14-3-1-2-8(4-12)6-14;/h5,8H,1-4,6-7,12H2;1H |
InChI-Schlüssel |
NLYPEFXHPPSCDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC2=CN=C(S2)Cl)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole](/img/structure/B11798133.png)
![2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11798137.png)



![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)



![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11798187.png)



